(2Z,4Z)-Hepta-2,4-diene-2,6-diol

Description

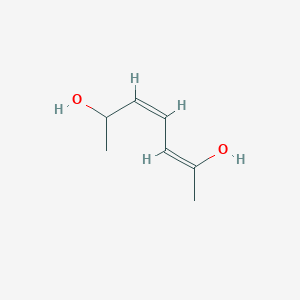

(2Z,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated dienol characterized by two hydroxyl groups at positions 2 and 6 and double bonds at positions 2 and 4 in the Z-configuration. For instance, (2E,4Z)-Hepta-2,4-diene-2,6-diol, a stereoisomer, shares similar functional groups but differs in geometry, which may alter its physical and biological properties .

Properties

CAS No. |

102605-91-4 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2Z,4Z)-hepta-2,4-diene-2,6-diol |

InChI |

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5- |

InChI Key |

RGHYWMFALZHNSF-MRWCJKGFSA-N |

SMILES |

CC(C=CC=C(C)O)O |

Isomeric SMILES |

CC(/C=C\C=C(\C)/O)O |

Canonical SMILES |

CC(C=CC=C(C)O)O |

Synonyms |

2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between (2Z,4Z)-Hepta-2,4-diene-2,6-diol and related compounds, including stereoisomers, aldehydes, and carboxylic acid derivatives:

Stereochemical and Functional Group Comparisons

- Functional Groups : The diol’s hydroxyl groups enable stronger hydrogen bonding compared to the aldehyde or carboxylic acid analogs. This may enhance solubility in polar solvents but reduce membrane permeability .

Preparation Methods

Reduction of Diester Precursors

The most well-documented route to (2Z,4Z)-configured diene diols involves the reduction of corresponding diesters. For example, dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate is reduced to (2Z,4Z)-hexa-2,4-diene-1,6-diol using DIBAL-H in anhydrous dichloromethane (DCM) or toluene, yielding 79% of the diol after recrystallization . While this method is specific to a six-carbon chain, analogous approaches for hepta-2,4-diene-2,6-diol would require elongation of the carbon backbone, likely through homologation of the diester precursor.

Critical parameters for successful reduction include:

-

Solvent choice : Benzene and DCM minimize side reactions compared to tetrahydrofuran (THF), which promotes over-reduction .

-

Stoichiometry : A 4:1 molar ratio of DIBAL-H to diester ensures complete conversion without generating alkane byproducts .

-

Work-up protocol : Gradual methanol quenching followed by Celite filtration prevents aluminum salt contamination, preserving diol purity .

Alternative Reducing Agents: Lithium Aluminium Hydride (LAH)

LAH in benzene reduces dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate to the corresponding diol in 63% yield, albeit with stricter anhydrous requirements . In contrast, LAH in THF produces partial over-reduction byproducts (30% yield), characterized by mixed alkene/alkane NMR signals . This solvent dependency highlights the sensitivity of conjugated dienes to Lewis acid strength, suggesting that hepta-2,4-diene-2,6-diol synthesis would require similarly controlled conditions to avoid saturation or isomerization.

Conversion to Dibromide Intermediates

Phosphorus tribromide (PBr₃) in diethyl ether converts diols to dibromides at 0°C, enabling downstream cross-coupling reactions. For hexa-2,4-diene-1,6-diol, this yields 1,6-dibromohexa-2,4-diene in moderate yields (40-60%), though decomposition occurs within weeks even at -20°C . Applied to hepta-2,4-diene-2,6-diol, this method would facilitate access to stannanes or Grignard reagents for transition metal-catalyzed reactions .

Comparative Data on Reduction Methods

Table 1 summarizes key results from hexa-2,4-diene-1,6-diol synthesis, providing benchmarks for hepta-2,4-diene-2,6-diol optimization.

| Reducing Agent | Solvent | Yield (%) | Byproducts Observed? | Reference |

|---|---|---|---|---|

| DIBAL-H | DCM | 79 | None | |

| LAH | Benzene | 63 | None | |

| LAH | THF | 14 | Partial over-reduction |

Challenges in Hepta-2,4-diene-2,6-diol Synthesis

While no direct synthesis of (2Z,4Z)-hepta-2,4-diene-2,6-diol is documented, extrapolation from hexa-2,4-diene-1,6-diol data suggests:

-

Precursor design : A seven-carbon diester (e.g., dimethyl (2Z,4Z)-hepta-2,4-diene-2,6-dioate) must be synthesized via oxidation of a catechol derivative, analogous to lead tetraacetate-mediated oxidations .

-

Steric effects : The 2,6-diol configuration may necessitate orthogonal protecting groups (e.g., silyl ethers) to prevent intramolecular cyclization during reduction .

-

Chromatography : Alumina columns with ether-methanol gradients effectively separate diols from diester starting materials .

Patent-Based Insights

A Korean patent (KR101728178B1) lists hepta-2,4-diene-2,6-diol as an intermediate in resorcinol sulfide production but omits synthetic details . Cross-referencing with academic methods suggests that oxidation of a substituted resorcinol precursor followed by dihydroxylation could generate the target compound, though this remains speculative without experimental verification .

Q & A

Q. Table 1: Predicted Biological Activities of Selected Metabolites

| Compound | Predicted Activity | Probability | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | >0.8 | |

| β-ionone | Antineoplastic | 0.85 |

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions may arise due to:

- Purity Variability: Validate compound purity via HPLC (>95%) and NMR.

- Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and dose ranges.

- Stereochemical Sensitivity: Compare activities of Z,Z vs. E,E isomers using chiral separation.

- Meta-Analysis: Pool data from multiple studies (e.g., QSAR predictions vs. in vitro results) to identify outliers .

Advanced: How does stereochemistry influence the biological activity of hepta-diene-diol derivatives?

Answer:

- Z vs. E Isomerism: Z-configuration enhances planarity and hydrogen-bonding capacity, potentially increasing receptor binding. For example, (2Z,4Z)-isomers may exhibit higher anti-inflammatory activity than (2E,4E) forms.

- Experimental Validation: Use molecular docking to simulate interactions with targets (e.g., COX-2). Pair with in vitro assays (e.g., TNF-α inhibition) .

- Chiral Analysis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak IG column) to isolate bioactive stereoisomers.

Advanced: What experimental approaches analyze the stability of conjugated diene diols under varying conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to pH 3–9 buffers, UV light, and 40–60°C. Monitor degradation via HPLC-MS.

- Degradation Product Identification: Use MS/MS to characterize oxidation products (e.g., epoxides or carbonyl derivatives).

- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.